CCR4 Antagonist Potency in [³⁵S]‑GTPγS Binding Assay
In the [³⁵S]‑GTPγS functional assay on human CCR4 expressed in CHO membranes, 4‑methyl‑2‑[4‑(2‑methylbenzoyl)piperazin‑1‑yl]‑6‑(pyrrolidin‑1‑yl)pyrimidine (Compound A) exhibited an IC₅₀ of approximately 91 nM, whereas the 4‑methylbenzoyl regioisomer (Compound B) showed an IC₅₀ of approximately 1,200 nM under identical conditions . This represents a roughly 13‑fold potency advantage for the 2‑methylbenzoyl configuration.
| Evidence Dimension | CCR4 antagonist potency – [³⁵S]‑GTPγS binding inhibition |
|---|---|
| Target Compound Data | IC₅₀ ≈ 91 nM |
| Comparator Or Baseline | 4‑Methyl‑2‑[4‑(4‑methylbenzoyl)piperazin‑1‑yl]‑6‑(pyrrolidin‑1‑yl)pyrimidine; IC₅₀ ≈ 1,200 nM |
| Quantified Difference | ~13‑fold lower IC₅₀ (more potent) |
| Conditions | Human CCR4 expressed in CHO cell membranes; [³⁵S]‑GTPγS scintillation counting; antagonist mode |
Why This Matters
A 13‑fold difference in functional antagonist potency means that replacing the 2‑methylbenzoyl compound with the 4‑methylbenzoyl regioisomer would require ~13× higher concentration to achieve the same receptor blockade, risking false‑negative results in cellular assays and wasting compound.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. WO Patent 2013107333A1, July 25, 2013. View Source
